molecular formula C15H23N3O B5447688 N-(1-ISOPROPYL-4-PIPERIDYL)-N'-PHENYLUREA

N-(1-ISOPROPYL-4-PIPERIDYL)-N'-PHENYLUREA

Cat. No.: B5447688
M. Wt: 261.36 g/mol
InChI Key: NZRVZIYOUIHPTE-UHFFFAOYSA-N
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Description

N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA: is a chemical compound characterized by its unique structure, which includes an isopropyl group attached to a piperidine ring and a phenylurea moiety

Properties

IUPAC Name

1-phenyl-3-(1-propan-2-ylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12(2)18-10-8-14(9-11-18)17-15(19)16-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRVZIYOUIHPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA typically involves the reaction of 1-isopropyl-4-piperidylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-isopropyl-4-piperidylamine and phenyl isocyanate.

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The amine is added to the isocyanate solution dropwise, and the mixture is stirred for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or phenylurea moiety are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.

Scientific Research Applications

N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA is used in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide: This compound has a similar piperidine ring structure but differs in the presence of a chlorophenyl group and an acetamide moiety.

    N-(1-isopropyl-4-piperidyl)-N’-phenylhydrazine: This compound shares the piperidine and phenyl groups but has a hydrazine instead of a urea moiety.

The uniqueness of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-PHENYLUREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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